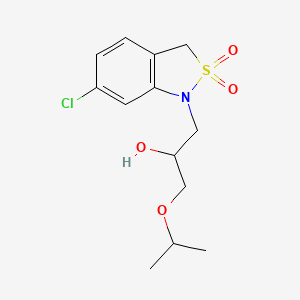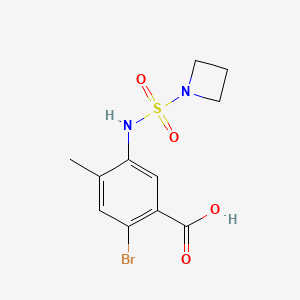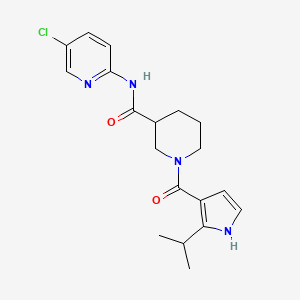![molecular formula C16H20N4O2 B7056935 5-cyano-3-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]pyridine-2-carboxamide](/img/structure/B7056935.png)
5-cyano-3-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyano-3-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridine ring substituted with a cyano group, a methyl group, and a carboxamide group linked to a morpholinylcyclopropyl moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-3-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]pyridine-2-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized via a condensation reaction involving suitable precursors such as 3-methylpyridine and cyanoacetic acid.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine, such as morpholin-4-ylcyclopropylamine.
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using reagents like diazomethane or cyclopropyl bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the morpholine ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the cyano group can produce an amine derivative.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 5-cyano-3-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]pyridine-2-carboxamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-cyano-3-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]pyridine-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Binding: The compound might bind to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
5-cyano-3-methylpyridine-2-carboxamide: Lacks the morpholin-4-ylcyclopropyl group, potentially altering its biological activity.
3-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]pyridine-2-carboxamide: Lacks the cyano group, which may affect its reactivity and interactions.
5-cyano-3-methyl-N-(cyclopropylmethyl)pyridine-2-carboxamide: Lacks the morpholine ring, which could influence its solubility and bioavailability.
Uniqueness
The presence of both the cyano group and the morpholin-4-ylcyclopropyl moiety in 5-cyano-3-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]pyridine-2-carboxamide makes it unique
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Properties
IUPAC Name |
5-cyano-3-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-8-13(9-17)10-18-14(12)15(21)19-11-16(2-3-16)20-4-6-22-7-5-20/h8,10H,2-7,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFLZDIIEDNQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NCC2(CC2)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(1-Tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]-(2,3-dichlorophenyl)methanone](/img/structure/B7056861.png)
![5-[[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]methyl]thiophene-3-carboxamide](/img/structure/B7056867.png)
![2-Methyl-5-[(2-methylpyrimidin-5-yl)methylsulfanylmethyl]-1,3,4-thiadiazole](/img/structure/B7056873.png)
![N-[(2S,3S)-3-methyl-1-oxo-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]pentan-2-yl]acetamide](/img/structure/B7056879.png)
![6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7056885.png)

![3-Methyl-5-[1-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,2,4-oxadiazole](/img/structure/B7056904.png)
![6-[[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7056917.png)
![N-(5-chloropyridin-2-yl)-2-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]propanamide](/img/structure/B7056920.png)
![6-[[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7056921.png)
![2-[(2-Chloro-6-fluorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B7056922.png)
![2-[2-Fluoro-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylsulfamoyl)phenoxy]acetic acid](/img/structure/B7056925.png)


